molecular formula C9H7ClF2O2 B13022093 Ethyl 5-chloro-2,3-difluorobenzoate

Ethyl 5-chloro-2,3-difluorobenzoate

Cat. No.: B13022093
M. Wt: 220.60 g/mol
InChI Key: ZYKTVAJAAVPSLO-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-2,3-difluorobenzoate is an organic compound with the molecular formula C9H7ClF2O2 It is a derivative of benzoic acid, where the benzene ring is substituted with chlorine and fluorine atoms, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-chloro-2,3-difluorobenzoate typically involves the esterification of 5-chloro-2,3-difluorobenzoic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The process can be summarized as follows: [ \text{5-chloro-2,3-difluorobenzoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction environments ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-chloro-2,3-difluorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield 5-chloro-2,3-difluorobenzoic acid and ethanol.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products:

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 5-chloro-2,3-difluorobenzoic acid.

    Reduction: Corresponding alcohols or amines.

Scientific Research Applications

Ethyl 5-chloro-2,3-difluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

Ethyl 5-chloro-2,3-difluorobenzoate can be compared with other similar compounds such as Ethyl 5-bromo-2,3-difluorobenzoate and Ethyl 2-chloro-3,4-difluorobenzoate. These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activities. The presence of different halogens (chlorine, bromine) and their positions on the benzene ring contribute to the uniqueness of each compound.

Comparison with Similar Compounds

  • Ethyl 5-bromo-2,3-difluorobenzoate
  • Ethyl 2-chloro-3,4-difluorobenzoate
  • Ethyl 3-chloro-2,5-difluorobenzoate

Properties

Molecular Formula

C9H7ClF2O2

Molecular Weight

220.60 g/mol

IUPAC Name

ethyl 5-chloro-2,3-difluorobenzoate

InChI

InChI=1S/C9H7ClF2O2/c1-2-14-9(13)6-3-5(10)4-7(11)8(6)12/h3-4H,2H2,1H3

InChI Key

ZYKTVAJAAVPSLO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)Cl)F)F

Origin of Product

United States

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